N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide
N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0734463
InChI:
InChI=1S/C24H28N2O4/c27-23(18-10-12-19(13-11-18)30-17-20-7-6-16-29-20)25-22-9-3-2-8-21(22)24(28)26-14-4-1-5-15-26/h2-3,8-13,20H,1,4-7,14-17H2,(H,25,27)
SMILES:
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4
Molecular Formula:
C24H28N2O4
Molecular Weight:
408.5 g/mol
N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide
CAS No.:
Cat. No.: VC0734463
Molecular Formula: C24H28N2O4
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H28N2O4 |
|---|---|
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | 4-(oxolan-2-ylmethoxy)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide |
| Standard InChI | InChI=1S/C24H28N2O4/c27-23(18-10-12-19(13-11-18)30-17-20-7-6-16-29-20)25-22-9-3-2-8-21(22)24(28)26-14-4-1-5-15-26/h2-3,8-13,20H,1,4-7,14-17H2,(H,25,27) |
| Standard InChI Key | NRKNIJGTZQQJNZ-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4 |
| Canonical SMILES | C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC4CCCO4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator